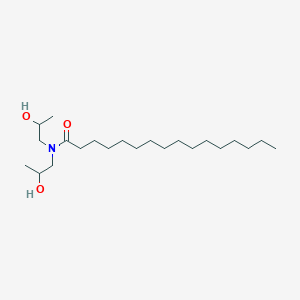

n,n-bis(2-hydroxypropyl)hexadecanamide

Description

Structure

2D Structure

Properties

CAS No. |

16516-37-3 |

|---|---|

Molecular Formula |

C22H45NO3 |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

N,N-bis(2-hydroxypropyl)hexadecanamide |

InChI |

InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3 |

InChI Key |

IFQXKLVYFJPBNF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |

Other CAS No. |

16516-37-3 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for N,n Bis 2 Hydroxypropyl Hexadecanamide

Elucidation of Synthetic Pathways and Reaction Mechanisms

The formation of N,N-Bis(2-hydroxypropyl)hexadecanamide involves the creation of an amide bond between a hexadecanoyl group and a bis(2-hydroxypropyl)amine moiety. The principal synthetic strategies are centered around amidation and acylation reactions.

Amidation and Acylation-Based Synthetic Approaches

The most direct and common method for synthesizing this compound is the direct amidation of hexadecanoic acid (palmitic acid) with bis(2-hydroxypropyl)amine. This reaction typically requires elevated temperatures (around 140-180 °C) to drive off the water formed as a byproduct, thereby shifting the equilibrium towards the amide product. To facilitate this, the reaction can be carried out under reduced pressure or with the use of a Dean-Stark apparatus.

Alternatively, acylation of bis(2-hydroxypropyl)amine with a more reactive derivative of hexadecanoic acid can be employed. Acyl chlorides or esters are common acylating agents. The use of hexadecanoyl chloride allows for milder reaction conditions compared to direct amidation with the carboxylic acid. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The use of methyl hexadecanoate (B85987) (methyl palmitate) is another viable route, often catalyzed by a base such as sodium methoxide. This transesterification-like amidation is a common industrial method for producing fatty acid alkanolamides.

A study on the thermal reactions of stearic acid with various aminoalcohols provides insights that can be extrapolated to the synthesis of the target compound. The process involves initial salt formation, followed by stearoylation of the amino-nitrogen at higher temperatures google.com.

Transamidation Reactions in this compound Synthesis

Transamidation, the reaction between an amide and an amine, can also be a potential route for the synthesis of this compound. For instance, hexadecanamide (B162939) could be reacted with bis(2-hydroxypropyl)amine. This method is less common due to the relatively low reactivity of primary amides compared to esters or acyl chlorides. The reaction would likely require a catalyst and high temperatures to proceed at a reasonable rate.

Catalytic Strategies for Efficient Amide Bond Formation

To improve reaction efficiency and lower the required temperatures, various catalysts can be employed. For the direct amidation of fatty acids, acid catalysts or metal-based catalysts can be used. Lewis acids are known to catalyze the amidation of fatty acids rsc.org.

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of acyltransferases, are known to catalyze the formation of amide bonds. rsc.org These enzymes can work under mild conditions and are highly specific, which can be advantageous when dealing with functionalized molecules like bis(2-hydroxypropyl)amine. The enzyme can be used in a free or immobilized form.

For the synthesis of the related N,N-bis(2-hydroxyethyl) alkylamides from triglycerides, heterogeneous catalysts such as zinc-doped calcium oxide nanospheroids and sodium-doped calcium hydroxide (B78521) have proven effective. mdpi.comfishersci.ca These catalysts promote the aminolysis of triglycerides with diethanolamine (B148213) under relatively mild conditions, and similar principles could be applied to the synthesis of this compound from hexadecanoic acid or its esters.

Table 1: Comparison of Catalytic Strategies for Fatty Acid Amide Synthesis

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal (uncatalyzed) | High temperatures (>160°C) | Simple, no catalyst contamination | High energy consumption, potential for side reactions |

| Lewis Acids | Moderate to high temperatures | Increased reaction rate | Catalyst removal may be required, potential for corrosion |

| Enzymes (e.g., Lipases) | Mild temperatures (30-60°C) | High selectivity, environmentally friendly | Higher cost, potential for enzyme denaturation |

| Heterogeneous Catalysts | Mild to moderate temperatures | Easy separation and recyclability | May have lower activity than homogeneous catalysts |

Precursor Chemistry and Stereochemical Considerations

The properties and purity of the final this compound product are directly influenced by the precursors used in its synthesis.

Utilization of Bis(2-hydroxypropyl)amine and Hexadecanoic Acid Derivatives

The primary precursors for the synthesis are bis(2-hydroxypropyl)amine and a source of the hexadecanoyl group.

Bis(2-hydroxypropyl)amine (Diisopropanolamine): This secondary amine contains two hydroxyl groups, which contribute to the water solubility and hygroscopic nature of the final product. It is commercially available, typically as a mixture of stereoisomers. sigmaaldrich.comscbt.comgoogle.com Its properties include being a versatile emulsifier, stabilizer, and pH buffer. sigmaaldrich.com

Hexadecanoic Acid and its Derivatives:

Hexadecanoic Acid (Palmitic Acid): A saturated fatty acid that is widely available and relatively inexpensive. Its direct use in amidation requires high temperatures.

Hexadecanoyl Chloride: A highly reactive acylating agent that allows for rapid, low-temperature amidation but is more expensive and requires careful handling due to its reactivity and the generation of HCl.

Methyl Hexadecanoate (Methyl Palmitate): An ester derivative that is a common choice for industrial-scale production via base-catalyzed aminolysis. It offers a good balance of reactivity and handling safety.

Triglycerides: Natural oils and fats containing hexadecanoyl moieties can also be used as starting materials, reacting directly with bis(2-hydroxypropyl)amine in the presence of a suitable catalyst to yield the desired amide and glycerol (B35011) as a byproduct. fishersci.canih.gov

Table 2: Key Precursors and their Properties

| Precursor | Chemical Formula | Molar Mass (g/mol) | Key Characteristics |

|---|---|---|---|

| Bis(2-hydroxypropyl)amine | C6H15NO2 | 133.19 | Secondary amine with two hydroxyl groups, available as a mixture of isomers. google.com |

| Hexadecanoic Acid | C16H32O2 | 256.42 | Saturated fatty acid, requires high temperature for direct amidation. |

| Methyl Hexadecanoate | C17H34O2 | 270.45 | Ester derivative, suitable for base-catalyzed aminolysis. |

| Hexadecanoyl Chloride | C16H31ClO | 274.87 | Highly reactive acylating agent, allows for low-temperature reactions. |

Impact of Chiral Precursors on Product Stereoisomerism

Bis(2-hydroxypropyl)amine possesses two chiral centers at the carbon atoms bearing the hydroxyl groups. Therefore, it can exist as three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S). Commercially available bis(2-hydroxypropyl)amine is typically a mixture of these isomers.

The use of an achiral hexadecanoyl group source with a mixture of bis(2-hydroxypropyl)amine stereoisomers will result in a mixture of stereoisomers of this compound. If a specific stereoisomer of the final product is desired, it would be necessary to start with a stereochemically pure form of bis(2-hydroxypropyl)amine. The synthesis of enantiopure N-alkyl bis-urea organocatalysts from chiral diamines highlights the importance of chiral precursors in obtaining stereochemically defined final products. The separation of the bis(2-hydroxypropyl)amine isomers or the stereoselective synthesis of one of its isomers would be a prerequisite for producing a single stereoisomer of this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound typically involves the amidation of hexadecanoic acid or its derivatives with diisopropanolamine. Key to achieving high yield and selectivity is the careful optimization of several reaction parameters, including temperature, catalyst, and reactant molar ratio.

While specific literature on the optimization of this compound synthesis is limited, valuable insights can be drawn from studies on analogous N,N-bis(2-hydroxyethyl)alkanamides. For instance, the direct amidation of fatty acids with diethanolamine is a well-established process. This reaction is typically carried out at elevated temperatures (140-180°C) to drive the dehydration and formation of the amide bond. The use of a catalyst can significantly improve reaction rates and yields.

A study on the synthesis of N,N-bis(2-hydroxyethyl)oleamide from oleic acid and diethanolamine provides a relevant model for optimization. In such reactions, the molar ratio of the amine to the fatty acid is a critical factor. An excess of the amine is often employed to shift the equilibrium towards the product side and to compensate for any potential side reactions.

The choice of catalyst also plays a pivotal role. While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the process. For instance, the use of a heterogeneous catalyst like zinc-doped calcium oxide has been shown to be effective in the amidation of triglycerides with diethanolamine, achieving high conversions at relatively lower temperatures. mdpi.com This suggests that similar catalytic systems could be explored for the synthesis of this compound to enhance efficiency and selectivity.

The removal of water, a byproduct of the amidation reaction, is crucial for driving the reaction to completion. This is often achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus to azeotropically remove water.

The table below outlines key parameters and their potential impact on the synthesis of this compound, based on analogous reactions.

| Parameter | Effect on Yield and Selectivity | Typical Range/Conditions for Analogous Reactions |

| Temperature | Higher temperatures increase reaction rate but can lead to side reactions and degradation. | 140 - 180 °C |

| Catalyst | Accelerates the reaction. Choice of catalyst can influence selectivity. | None, acid catalysts (e.g., p-toluenesulfonic acid), or heterogeneous catalysts (e.g., metal oxides). |

| Molar Ratio (Amine:Acid) | An excess of amine can increase yield by shifting the equilibrium. | 1.1:1 to 1.5:1 |

| Water Removal | Crucial for driving the reaction to completion. | Vacuum distillation or azeotropic removal. |

Methodologies for Scale-Up in Research and Development

Scaling up the synthesis of this compound from laboratory to research and development or pilot scale requires careful consideration of several factors to ensure safety, efficiency, and product consistency.

Reactor Design and Material: The choice of reactor is critical. For reactions involving fatty acids at high temperatures, glass-lined or stainless steel reactors are typically preferred to prevent corrosion. The reactor should be equipped with efficient agitation to ensure proper mixing of the reactants, especially as the viscosity of the reaction mixture may increase as the product is formed. A heating and cooling system with precise temperature control is also essential.

Heat Transfer: The amidation reaction is typically endothermic, requiring energy input to proceed. However, poor heat transfer in a large reactor can lead to localized overheating, potentially causing degradation of the reactants or products. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging. The use of jacketed reactors and internal heating coils can help to ensure uniform heat distribution.

Mass Transfer: Efficient removal of the water byproduct is a key challenge during scale-up. In a large reactor, the surface area for evaporation is relatively smaller compared to the volume of the reaction mixture. A robust vacuum system and potentially a nitrogen sparge can be employed to facilitate water removal and prevent the reverse reaction.

Process Monitoring and Control: During scale-up, it is crucial to have reliable methods for monitoring the progress of the reaction. This can include in-process controls (IPCs) such as acid value determination to track the consumption of the fatty acid, or chromatographic methods (e.g., HPLC, GC) to monitor the formation of the product and any impurities.

Purification: On a larger scale, purification methods may need to be adapted. While laboratory-scale purification might involve column chromatography, this is often not feasible for larger quantities. Instead, techniques such as distillation (to remove excess amine and other volatile impurities), recrystallization, or washing with appropriate solvents may be employed.

Post-Synthetic Modifications and Derivatization Strategies

The two secondary hydroxyl groups in this compound offer reactive sites for a variety of post-synthetic modifications and derivatization reactions. These modifications can be used to alter the physicochemical properties of the molecule, such as its solubility, melting point, and surface activity, or to introduce new functionalities.

Esterification: The hydroxyl groups can be esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to produce esters. This reaction can be used to attach a wide range of functional groups to the molecule, thereby tuning its properties. For example, esterification with a short-chain carboxylic acid would increase the lipophilicity of the molecule, while esterification with a dicarboxylic acid could be used to create dimers or polymers.

Etherification: The hydroxyl groups can also be converted into ethers through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification can be used to introduce different alkyl chains, potentially altering the molecule's surfactant properties.

Silylation: Silylation of the hydroxyl groups with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. nih.gov This is a common derivatization technique used to increase the volatility and thermal stability of molecules for analysis by gas chromatography. nih.gov This strategy could be applied to this compound for analytical purposes.

Polymerization: The diol functionality of this compound makes it a potential monomer for polymerization reactions. For example, it could be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The long hexadecyl chain would be incorporated into the polymer backbone, imparting flexibility and hydrophobicity.

The table below summarizes potential derivatization strategies for this compound.

| Derivatization Reaction | Reagents | Functional Group Introduced | Potential Application |

| Esterification | Carboxylic acid, acid chloride, or anhydride | Ester | Modification of physicochemical properties, introduction of new functionalities. |

| Etherification | Alkyl halide (after conversion to alkoxide) | Ether | Altering surfactant properties, introducing different alkyl chains. |

| Silylation | Silylating agents (e.g., BSTFA) | Silyl (B83357) ether | Increasing volatility and thermal stability for GC analysis. nih.gov |

| Polymerization | Diisocyanates, dicarboxylic acids | Polyurethane, polyester | Creation of polymers with incorporated fatty acid chains. |

Advanced Spectroscopic and Chromatographic Characterization of N,n Bis 2 Hydroxypropyl Hexadecanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For N,N-bis(2-hydroxypropyl)hexadecanamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of resonances corresponding to the distinct proton environments within the molecule. The long hexadecyl chain would give rise to a large, complex signal in the aliphatic region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) of the fatty acid chain would appear as a triplet around 0.88 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₃-) would produce a broad multiplet centered around 1.25 ppm, with the methylene group adjacent to the carbonyl group (α-CH₂) expected to be shifted downfield to approximately 2.2-2.4 ppm due to the electron-withdrawing effect of the amide.

The protons of the two 2-hydroxypropyl groups attached to the nitrogen atom would exhibit more distinct signals. The diastereotopic methylene protons (N-CH₂) attached to the nitrogen would likely appear as complex multiplets in the range of 3.2 to 3.8 ppm. The methine proton (CH-OH) would be observed further downfield, typically between 3.8 and 4.2 ppm, coupled to both the adjacent methylene and methyl protons. The methyl protons (CH-CH₃) of the hydroxypropyl groups would likely appear as a doublet around 1.1-1.3 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | CH₃ (Hexadecyl) |

| ~1.25 | Multiplet | ~26H | -(CH₂)₁₃- |

| ~1.1-1.3 | Doublet | 6H | CH-CH ₃ (Hydroxypropyl) |

| ~2.2-2.4 | Triplet | 2H | α-CH₂ (to C=O) |

| ~3.2-3.8 | Multiplet | 4H | N-CH₂ |

| ~3.8-4.2 | Multiplet | 2H | CH-OH |

| Variable | Broad Singlet | 2H | -OH |

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is the most deshielded, with a characteristic resonance expected in the range of 173-176 ppm. The carbons of the long alkyl chain will show a series of signals in the upfield region, with the terminal methyl carbon appearing around 14 ppm and the methylene carbons resonating between 22 and 34 ppm.

The carbons of the N,N-bis(2-hydroxypropyl) groups would be found in the more downfield region of the aliphatic spectrum. The carbons of the methylene groups attached to the nitrogen (N-CH₂) are expected around 45-55 ppm. The methine carbon bearing the hydroxyl group (CH-OH) would resonate between 60 and 70 ppm, and the methyl carbons (CH-CH₃) would appear at approximately 20-25 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~14 | CH₃ (Hexadecyl) |

| ~20-25 | CH-C H₃ (Hydroxypropyl) |

| ~22-34 | -(CH₂)₁₃- & α-CH₂ |

| ~45-55 | N-CH₂ |

| ~60-70 | CH-OH |

| ~173-176 | C=O |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the terminal methyl protons and the adjacent methylene protons of the hexadecyl chain. Crucially, it would also map the coupling network within the 2-hydroxypropyl substituents, connecting the N-CH₂ protons to the CH-OH proton, which in turn would be coupled to the CH-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon resonances based on the already assigned proton signals. For example, the proton signal at ~0.88 ppm would correlate with the carbon signal at ~14 ppm, confirming their assignment to the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments. Key HMBC correlations would include the correlation from the α-CH₂ protons of the hexadecyl chain to the amide carbonyl carbon (C=O). Furthermore, the N-CH₂ protons would show correlations to the amide carbonyl carbon and to the carbons within the 2-hydroxypropyl group (CH-OH and CH-CH₃), thus confirming the N-acyl and N-alkyl linkages.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band would be expected in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups, with the broadening indicative of intermolecular hydrogen bonding.

The amide functional group would give rise to a strong and sharp absorption band for the C=O stretching vibration, typically appearing around 1630-1650 cm⁻¹. This position is characteristic of a tertiary amide. The C-N stretching vibration of the amide is expected to appear in the region of 1200-1300 cm⁻¹. The C-H stretching vibrations of the long alkyl chain and the hydroxypropyl groups would be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ region. The C-O stretching of the alcohol groups would likely be found in the 1050-1150 cm⁻¹ range.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2960-2850 | Strong, Sharp | C-H Stretch (Aliphatic) |

| 1650-1630 | Strong, Sharp | C=O Stretch (Tertiary Amide) |

| 1470-1450 | Medium | C-H Bend (Methylene) |

| 1200-1300 | Medium | C-N Stretch (Amide) |

| 1150-1050 | Medium | C-O Stretch (Alcohol) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. For the molecular formula C₂₂H₄₅NO₃, the expected monoisotopic mass would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. Cleavage of the C-C bonds in the long alkyl chain would produce a series of fragment ions separated by 14 Da (the mass of a CH₂ group). A prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, or cleavage alpha to the carbonyl group, leading to the loss of the alkyl chain. Another significant fragmentation pathway would involve the cleavage of the C-N bond, separating the acyl group from the bis(2-hydroxypropyl)amine moiety. Fragmentation within the hydroxypropyl groups, such as the loss of a methyl group or a water molecule from the hydroxyl group, would also be expected.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the fragmentation patterns of a molecule. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (monoisotopic mass: 371.34 g/mol ) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the molecule.

The fragmentation of this compound is expected to initiate at the most labile bonds. The amide linkage and the bonds adjacent to the hydroxyl groups and the nitrogen atom are likely points of cleavage. Key fragmentation pathways would include:

Cleavage of the C-N bond of the amide, leading to the formation of the hexadecanoyl cation and the N,N-bis(2-hydroxypropyl)amine fragment.

Loss of the hydroxypropyl groups , which can occur sequentially. The loss of a water molecule from the hydroxypropyl group is also a probable fragmentation event.

Alpha-cleavage adjacent to the nitrogen atom within the N,N-bis(2-hydroxypropyl)amine portion of the molecule.

A plausible fragmentation pathway can be proposed based on the principles of mass spectrometry. researchgate.net The interpretation of the resulting product ion spectrum allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Fragment (m/z) |

| 372.35 | [M+H - H₂O]⁺ | Loss of water | 354.34 |

| 372.35 | [M+H - C₃H₇NO]⁺ | Loss of a hydroxypropylamine group | 299.29 |

| 372.35 | [C₁₆H₃₁O]⁺ | Hexadecanoyl cation | 239.24 |

| 372.35 | [C₆H₁₄NO₂]⁺ | N,N-bis(2-hydroxypropyl)amine fragment | 132.10 |

Note: The m/z values are based on monoisotopic masses and may vary slightly in experimental data.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar hydroxyl groups. These functional groups can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these limitations, derivatization is employed to convert the hydroxyl groups into more volatile and thermally stable moieties.

A common derivatization strategy is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov The resulting silyl (B83357) ethers are significantly more volatile and produce sharp, well-defined peaks in the chromatogram. The mass spectra of these derivatives are then used for identification.

Table 2: Derivatization for GC-MS Analysis

| Analyte | Derivatizing Agent | Resulting Derivative |

| This compound | BSTFA | N,N-bis(2-trimethylsilyloxypropyl)hexadecanamide |

| This compound | MTBSTFA | N,N-bis(2-tert-butyldimethylsilyloxypropyl)hexadecanamide |

High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of molecule.

A typical HPLC method would involve a C18 stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities, which may have different polarities. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer for enhanced sensitivity and specificity. sielc.com

Table 3: Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | ELSD or Mass Spectrometer |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction and for preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

The choice of mobile phase (eluent) is crucial and depends on the polarity of the compound. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) would be used. By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation from starting materials and by-products. Visualization of the spots can be achieved using a universal staining agent like potassium permanganate (B83412) or iodine vapor, as the compound lacks a strong chromophore for UV detection.

Table 4: Hypothetical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | Potassium permanganate stain |

Elemental Analysis and Other Quantitative Characterization Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₂₂H₄₅NO₃), the theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen can be calculated. These theoretical values are then compared with the experimental results obtained from a sample to confirm its empirical formula and assess its purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Weight Percentage (%) |

| Carbon | C | 12.011 | 22 | 264.242 | 71.09 |

| Hydrogen | H | 1.008 | 45 | 45.360 | 12.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.77 |

| Oxygen | O | 15.999 | 3 | 47.997 | 12.91 |

| Total | 371.606 | 100.00 |

Note: The values are based on average atomic masses.

Other quantitative methods, such as titration, could potentially be used to determine the concentration of this compound in a solution, for instance, by titrating the hydroxyl groups under specific conditions.

Supramolecular Assembly and Colloidal Science of N,n Bis 2 Hydroxypropyl Hexadecanamide

Investigation of Self-Assembly Mechanisms in Diverse Solvent Systems

The self-assembly of N,N-bis(2-hydroxypropyl)hexadecanamide is driven by the hydrophobic effect. In aqueous environments, the hydrophobic hexadecyl chains organize to minimize their contact with water molecules, while the hydrophilic N,N-bis(2-hydroxypropyl) headgroups remain exposed to the aqueous phase. This behavior leads to the spontaneous formation of various ordered structures, from simple micelles to more complex aggregates, depending on the concentration, temperature, and composition of the solvent system.

Micellization and Critical Micelle Concentration (CMC) Determination

Micellization is a fundamental self-assembly process for surfactants like this compound. At very low concentrations in water, the molecules exist as individual monomers. As the concentration increases, it reaches a critical point where the monomers spontaneously associate to form spherical or cylindrical aggregates known as micelles. This threshold is the Critical Micelle Concentration (CMC).

The determination of the CMC is a key indicator of a surfactant's efficiency. It is typically measured by observing the change in a physical property of the solution as a function of surfactant concentration. Common methods include surface tensiometry, where the CMC is identified by an abrupt change in the slope of the surface tension versus log-concentration plot, and conductivity measurements for ionic surfactants. For non-ionic surfactants like this compound, fluorescence spectroscopy using probes like pyrene (B120774) is also a powerful technique.

While specific experimental CMC values for this compound are not extensively documented in publicly available literature, the thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), govern the spontaneity and nature of the process. Generally, for such surfactants, the micellization process is spontaneous (negative ΔG°mic) and can be either enthalpy- or entropy-driven depending on the temperature.

Table 1: Illustrative Thermodynamic Parameters for Micellization

Note: The following data is representative for a typical non-ionic surfactant and is intended for illustrative purposes, as specific experimental data for this compound is not available in the reviewed sources.

| Parameter | Symbol | Typical Value | Description |

| Critical Micelle Conc. | CMC | 10⁻⁴ - 10⁻³ M | Concentration at which micelles begin to form. |

| Gibbs Free Energy | ΔG°mic | -20 to -40 kJ/mol | Indicates the spontaneity of the micellization process. |

| Enthalpy of Micellization | ΔH°mic | Variable (endo- or exothermic) | The heat change associated with micelle formation. |

| Entropy of Micellization | ΔS°mic | Positive | The change in disorder, primarily from the release of structured water around the hydrophobic tails. |

Formation and Characterization of Liposomal and Vesicular Structures

Beyond simple micelles, amphiphilic molecules can form more complex bilayer structures known as vesicles or liposomes. These are hollow spheres composed of a lipid bilayer enclosing an aqueous core. The formation of such structures by this compound would depend on its molecular geometry, often predicted by the critical packing parameter (CPP). A CPP value between 0.5 and 1 typically favors the formation of vesicles.

The formation of vesicles from this compound would likely require specific preparation methods such as sonication, extrusion, or thin-film hydration. Characterization would involve techniques to confirm their bilayer structure and morphology. While the formation of vesicles is plausible given the molecule's structure, specific studies demonstrating and characterizing liposomal structures derived solely from this compound are not prominent in scientific literature.

Mechanisms of Emulsion Stabilization and Interfacial Behavior

This compound is expected to be an effective stabilizer for emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). The mechanism of stabilization involves the adsorption of the surfactant molecules at the oil-water interface. The hydrophobic hexadecyl tail anchors in the oil droplet while the hydrophilic hydroxypropyl headgroups orient towards the continuous water phase.

This creates a protective interfacial film that prevents droplet coalescence through several mechanisms:

Reduction of Interfacial Tension: The presence of the surfactant lowers the energetic cost of creating new interfacial area, facilitating the formation of smaller droplets.

Steric Hindrance: The bulky, hydrated headgroups form a physical barrier that sterically hinders close approach and fusion of adjacent droplets.

Interfacial Viscoelasticity: The adsorbed surfactant layer can impart elasticity and viscosity to the interface, allowing it to resist deformation and rupture.

The effectiveness of emulsion stabilization is complex and can be influenced by the surfactant's solubility in both the oil and water phases.

Characterization of Self-Assembled Architectures

To understand the macroscopic properties of systems containing this compound, it is essential to characterize the size, shape, and distribution of the self-assembled structures it forms.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and aggregates in a liquid medium. The method analyzes the time-dependent fluctuations in the intensity of laser light scattered by the particles, which are undergoing Brownian motion. Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to rapid fluctuations.

From these fluctuations, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (Rh) of the aggregates is then determined using the Stokes-Einstein equation:

Rh = kBT / 6πηD

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

DLS provides not only the average particle size but also a Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or very narrow distribution of particle sizes, whereas values above 0.3 suggest a broad or multimodal distribution. This makes DLS an invaluable tool for monitoring the formation and stability of micelles and other colloidal aggregates of this compound.

Table 2: Example of DLS Data for a Surfactant Solution

Note: This table presents hypothetical DLS results for a surfactant solution to illustrate the typical data obtained. It does not represent measured data for this compound.

| Sample Concentration | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

| Below CMC | < 5 | > 0.5 | Individual monomers or very small, poorly defined aggregates. |

| At CMC | 10 - 15 | < 0.2 | Formation of relatively uniform micelles. |

| Above CMC | 12 - 18 | < 0.25 | Stable micellar population with slight growth. |

Electron Microscopy (e.g., TEM, Cryo-TEM) for Morphological Analysis

While DLS provides information on the size of aggregates in their hydrated state, it does not reveal their shape. For direct visualization of the morphology of self-assembled structures, electron microscopy techniques are employed.

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin sample. To visualize surfactant aggregates, a negative staining agent (like uranyl acetate) is often used, which pools around the structures to create contrast. This would allow for the visualization of the general shape (e.g., spherical, worm-like) of micelles formed by this compound.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a more advanced technique where the aqueous sample is flash-frozen so rapidly that water molecules vitrify, preserving the surfactant aggregates in their native, hydrated state. Cryo-TEM avoids the potential artifacts of staining and dehydration, providing high-resolution images of micelles, vesicles, and other complex phases.

Currently, there is a lack of published TEM or Cryo-TEM micrographs specifically for aggregates of this compound in the scientific literature. Such studies would be invaluable for definitively confirming the morphology of its self-assembled architectures.

Small-Angle X-ray Scattering (SAXS) for Internal Structural Parameters

No published SAXS studies on this compound are available. This technique would be crucial for determining the size, shape, and internal structure of any aggregates or micelles that may form in solution. Without experimental data, it is impossible to comment on the specific structural parameters such as the radius of gyration, core and corona dimensions, or the packing of the hydrophobic alkyl chains within potential micellar structures.

Surface Tension and Interfacial Tension Measurements (Tensiometry)

There is a lack of published data on the surface and interfacial tension properties of this compound. Such measurements are fundamental for characterizing the surface activity of an amphiphile, including its effectiveness at reducing surface tension at the air-water interface or interfacial tension at an oil-water interface. Key parameters such as the critical micelle concentration (CMC), surface excess concentration (Γ), and the area per molecule at the interface (A_min) remain undetermined for this compound.

Conductometric and Osmometric Studies of Aggregation Phenomena

No conductometric or osmometric studies for this compound have been found in the scientific literature. These methods are often employed to detect the onset of aggregation (the CMC) and to understand the thermodynamics of micellization by measuring changes in conductivity or osmotic pressure as a function of surfactant concentration. The absence of such studies means that the aggregation number and the thermodynamic parameters of micellization (e.g., Gibbs free energy, enthalpy, and entropy) have not been reported.

Influence of Molecular Architecture and Environmental Factors on Supramolecular Organization

While general principles of surfactant self-assembly suggest that the molecular architecture of this compound—specifically its C16 alkyl chain and the two hydroxypropyl groups in its headgroup—would influence its aggregation behavior, no specific studies have been published. Research on how environmental factors such as temperature, pH, and the presence of electrolytes affect the supramolecular organization of this compound is also absent from the public record.

Co-Assembly and Interactions of this compound with Other Amphiphiles

There is no available research on the co-assembly of this compound with other amphiphiles, such as anionic, cationic, or other nonionic surfactants. Investigating these interactions would be key to understanding the potential for forming mixed micelles with synergistic properties, but no such studies have been documented.

Biological and Biomedical Research Perspectives of N,n Bis 2 Hydroxypropyl Hexadecanamide

Investigation of Molecular Interactions with Biological Membranes

No specific studies on the modulation of membrane fluidity and permeability by N,N-bis(2-hydroxypropyl)hexadecanamide are currently available in the public scientific literature.

There is no available research detailing the integration of this compound into artificial lipid bilayers or liposome (B1194612) models.

Role as Pseudoceramide Mimetics in Fundamental Biological Processes

Scientific literature does not currently contain studies investigating the molecular mimicry of natural sphingolipids and ceramides (B1148491) by this compound.

There are no mechanistic studies available that explore the modulation of cellular signaling pathways by this compound.

No investigations into the modulation of cellular processes such as apoptosis or differentiation by this compound have been published in the accessible scientific literature.

Antimicrobial Activity and Mechanisms of Action

Evaluation of Efficacy Against Bacterial and Fungal Strains

There is no available scientific data on the evaluation of this compound for its antimicrobial efficacy against any specific bacterial or fungal strains. Consequently, no data tables of minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity can be provided.

Research into Disruption of Microbial Cell Membranes

No studies have been published that investigate the potential mechanisms of action of this compound, including any research into its ability to disrupt microbial cell membranes.

Antioxidant Properties and Radical Scavenging Activity Studies

There are no published studies that have investigated the antioxidant properties or radical scavenging activity of this compound. Therefore, no data on its capacity to neutralize free radicals or its potential mechanisms of antioxidant action is available.

Nanocarrier Formulation and Delivery Systems for Research Probes

Mechanistic Studies of Controlled Release from Supramolecular Assemblies

In the absence of any research on the formulation of nanocarriers using this compound, there are consequently no mechanistic studies on the controlled release of encapsulated compounds from such assemblies.

In Vitro Assessment of Biocompatibility and Biodegradation for Research Applications

In vitro assessments are crucial for determining the preliminary suitability of a compound for further research and potential application in biomedical contexts. Such studies typically involve the use of cell cultures and isolated enzymes to evaluate cytotoxicity, cellular responses, and the potential for the compound to be broken down by biological processes.

Biocompatibility Studies

Biocompatibility evaluations would typically involve exposing various cell lines (e.g., fibroblasts, keratinocytes, or specific cell types relevant to a potential application) to this compound. Key parameters that would be assessed include:

Cell Viability: Assays such as MTT or MTS would be used to determine the extent to which the compound affects cell survival and proliferation.

Cytotoxicity: Lactate dehydrogenase (LDH) assays could be employed to measure cell membrane damage.

Inflammatory Response: The expression of inflammatory markers in cells exposed to the compound would be quantified.

Data on these specific parameters for this compound is not currently available in the scientific literature.

Biodegradation Studies

To understand the environmental and biological persistence of this compound, in vitro biodegradation studies would be essential. These investigations would likely involve:

Enzymatic Degradation: Exposing the compound to specific enzymes, such as lipases or amidases, to determine if they can catalyze its hydrolysis.

Microbial Degradation: Incubating the compound with various microorganisms to assess its susceptibility to microbial breakdown.

Specific data from such biodegradation studies for this compound has not been reported in the available research.

Computational Chemistry and Molecular Modeling of N,n Bis 2 Hydroxypropyl Hexadecanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to determine the electronic structure of N,N-Bis(2-hydroxypropyl)hexadecanamide. These calculations could reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such data provides insights into the molecule's reactivity, stability, and non-covalent interaction capabilities, particularly the hydrogen bonding potential of its hydroxyl and amide groups.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -1234.567 Hartree | B3LYP/6-31G |

| HOMO Energy | -6.78 eV | B3LYP/6-31G |

| LUMO Energy | 1.23 eV | B3LYP/6-31G |

| Dipole Moment | 4.5 Debye | B3LYP/6-31G |

| Mulliken Charge on Amide Oxygen | -0.55 e | B3LYP/6-31G |

| Mulliken Charge on Hydroxyl H | 0.42 e | B3LYP/6-31G |

| Note: This data is illustrative and not based on actual research findings. |

Molecular Dynamics Simulations of Self-Assembly and Membrane Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules over time. For this compound, MD simulations could predict how individual molecules self-assemble into larger structures, such as micelles or bilayers, in an aqueous environment. These simulations are crucial for understanding its function as a pseudo-ceramide, which is expected to integrate into and modulate the properties of lipid membranes, similar to natural ceramides (B1148491). nih.govnih.gov Key parameters to study would include the area per lipid, bilayer thickness, and order parameters of the alkyl chains, which describe the fluidity and organization of the simulated membrane.

Docking Studies with Biological Macromolecules and Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uninsubria.it Docking studies could be performed to investigate the potential interactions of this compound with skin-related proteins, such as enzymes involved in lipid metabolism or receptors on keratinocytes. researchgate.net The results would be presented as binding affinity scores (e.g., in kcal/mol), which estimate the strength of the interaction, and visualizations of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Hypothetical Docking Scores for this compound with Skin-Related Proteins

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ceramidase | -7.8 | TYR83, HIS212, PHE245 |

| Fatty Acid Synthase | -6.5 | LEU154, ILE188, VAL201 |

| Keratinocyte Receptor X | -8.2 | ARG45, GLN98, TRP112 |

| Note: This data is illustrative and not based on actual research findings. |

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. researchgate.netpublications.gc.ca This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. Energy minimization is then used to find the nearest local energy minimum for a given conformation. These studies are essential for understanding how the molecule might orient itself within a lipid bilayer or at a receptor binding site. The relative energies of different conformers can indicate which shapes are most likely to be present under physiological conditions.

Advanced Materials Science Applications of N,n Bis 2 Hydroxypropyl Hexadecanamide

Development of Functional Biomaterials and Scaffold Components

The inherent biocompatibility and self-assembly characteristics of long-chain fatty amides like N,N-Bis(2-hydroxypropyl)hexadecanamide make them prime candidates for the fabrication of functional biomaterials and tissue engineering scaffolds. The ability of these molecules to form ordered structures is crucial for creating environments that can support cellular growth and tissue regeneration.

The self-assembly of fatty acid amides is driven by a combination of hydrogen bonding between the amide groups and van der Waals interactions among the long alkyl chains. rsc.org This leads to the formation of stable, self-assembled fibrillar networks (SAFiNs) that can entrap large volumes of solvent, forming organogels or hydrogels. nih.govresearchgate.net These gels are being investigated as matrices for the controlled delivery of therapeutic agents and as scaffolds for tissue engineering. For instance, organogels derived from fatty acid amides have been successfully used to encapsulate and release non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. rsc.orgrsc.org

The design of these biomaterials can be finely tuned by modifying the structure of the fatty amide. The length of the alkyl chain and the nature of the hydrophilic headgroup influence the gelation properties, such as the minimum gelation concentration (MGC) and the thermal stability of the resulting gel. nih.govnih.gov In the case of this compound, the two hydroxyl groups offer potential sites for further functionalization, allowing for the attachment of bioactive molecules or cross-linking agents to create more complex and functional scaffold architectures.

Table 1: Properties of Fatty Amide-Based Organogelators

| Feature | Description | Research Finding | Citation |

| Gel Formation | Formation of stable, self-assembled aggregates in organic solvents. | Low molecular mass fatty acid amides can form organogels at concentrations as low as 0.5% w/v. | rsc.orgrsc.org |

| Driving Forces | Intermolecular interactions responsible for self-assembly. | Hydrogen bonding, π–π stacking, and van der Waals forces are the primary interactions. | rsc.org |

| Biocompatibility | Suitability for use in biological systems. | Fatty acid-based copolymers have shown no cytotoxic response in in-vitro studies. | rsc.org |

| Drug Delivery | Capacity to encapsulate and release therapeutic agents. | Organogels have been shown to successfully encapsulate and release ibuprofen. | rsc.orgrsc.org |

This table is generated based on research on related fatty acid amides and provides a conceptual framework for the potential of this compound.

Fundamental Role in Emulsion and Dispersion Technologies for Material Formulations

The amphiphilic nature of this compound makes it an effective surfactant for the stabilization of emulsions and dispersions, which are fundamental to a vast array of material formulations, from coatings and adhesives to cosmetics and pharmaceuticals. arpnjournals.org

In emulsion polymerization, surfactants are critical for creating stable droplets of monomer in a continuous phase, typically water. nih.govmdpi.com Nonionic surfactants, a class to which this compound belongs due to its uncharged hydrophilic headgroup, are widely used for their stability over a broad range of pH and electrolyte concentrations. arpnjournals.org The balance between the hydrophobic hexadecanoyl chain and the hydrophilic di-hydroxypropyl headgroup, known as the hydrophilic-lipophilic balance (HLB), will determine its effectiveness in stabilizing either oil-in-water or water-in-oil emulsions.

Research on N,N-dialkylamides of fatty acids has demonstrated their utility in controlling the formation of emulsions in industrial applications. google.com Furthermore, the synthesis of N,N-Bis(2-hydroxyethyl) alkylamides from triglycerides has been shown to yield effective non-ionic surfactants. mdpi.com These findings strongly suggest that this compound would be a valuable component in the formulation of stable aqueous dispersions of fatty amides and other materials. google.com

Table 3: Applications of Fatty Amides in Emulsion and Dispersion Systems

| Application Area | Role of Fatty Amide | Key Property | Citation |

| Emulsion Polymerization | Stabilizer for monomer droplets. | Amphiphilicity | nih.govmdpi.com |

| Industrial Formulations | Emulsion breaker or stabilizer. | Interfacial activity | google.com |

| Cosmetics and Personal Care | Emulsifier, thickener, and foam stabilizer. | Surfactant properties | arpnjournals.org |

| Material Coatings | Dispersing agent for pigments and other components. | Surface activity | google.com |

This table summarizes the established roles of related fatty amides in emulsion and dispersion technologies, highlighting the expected functionalities of this compound.

Q & A

Q. How can interdisciplinary approaches (e.g., chemical engineering + biochemistry) enhance its application in nanotechnology?

- Methodological Answer : Integrate microfluidics for scalable nanoparticle synthesis. Pair AFM with quartz crystal microbalance (QCM-D) to study adsorption kinetics. Combine transcriptomics (RNA-seq) with material characterization to optimize biocompatibility. Collaborative frameworks should align with CRDC classifications (e.g., RDF2050104 for separation technologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.